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Compound of Interest

3-lodo-7-methyl-1H-pyrrolo[3,2-
Compound Name:

Bjpyridine
CAS No.: 1190312-40-3
Cat. No.: B1503302

Get Quote

Executive Summary

The 7-methyl-5-azaindole scaffold represents a strategic bioisostere of indole and purine,
utilized primarily to optimize kinase inhibitors. While 7-azaindole (

-pyrrolo[2,3-b]pyridine) is widely recognized (e.g., Vemurafenib), the 5-azaindole (

-pyrrolo[3,2-c]pyridine) isomer offers unique vectors for hydrogen bonding and solubility. The
introduction of a methyl group at the C7 position serves as a critical "magic methyl"
modification, enhancing metabolic stability by blocking a reactive site and improving
hydrophobic complementarity within the ATP-binding pockets of target kinases such as Aurora
kinases, TTK, and Factor Vlla.

Chemical Rationale & Structural Biology
Scaffold Architecture

The 5-azaindole core places the pyridine nitrogen at position 5, creating a distinct electrostatic
profile compared to indole.
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e H-Bond Donor: N1-H (Pyrrole).
e H-Bond Acceptor: N5 (Pyridine).
e 7-Methyl Functionality:

o Metabolic Blockade: C7 is electronically susceptible to oxidative metabolism
(hydroxylation). Methylation sterically and electronically hinders this, extending half-life (

).

o Conformational Lock: In biaryl systems, the C7-methyl group introduces torsional strain,
forcing the molecule into a specific conformation that may favor bioactive binding modes

(atropisomerism).

Binding Mode in Kinase Hinges

In the ATP-binding site of kinases, the 5-azaindole scaffold typically mimics the adenine ring of
ATP.

e N1-H forms a hydrogen bond with the backbone carbonyl of the hinge region (e.g., Glu/Leu
residues).

¢ N5 accepts a hydrogen bond from the backbone amide.

o The C7-Methyl group often projects into the solvent-accessible region or a small hydrophobic
"gatekeeper" pocket, depending on the specific kinase topology.

Synthetic Methodologies

The synthesis of 7-methyl-5-azaindole derivatives requires precision to ensure correct
regiochemistry. The most robust "field-proven” method involves Palladium-catalyzed cyclization

(Sonogashira/Larock-type sequences).

Core Scaffold Synthesis (Protocol A)

Target: 7-methyl-
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-pyrrolo[3,2-c]pyridine.[1] Precursor: 4-amino-2-methyl-5-iodopyridine (or similar regioisomer
depending on exact substitution needs).

Step-by-Step Workflow:

 lodination: Regioselective iodination of 4-amino-2-methylpyridine to install the handle for
coupling.

e Sonogashira Coupling: Reaction with trimethylsilylacetylene (TMSA).
o Reagents:

(5 mol%), Cul (2 mol%),

, DMF,

e Cyclization: Base-mediated ring closure.
o Reagents: Potassium tert-butoxide (

) in NMP or TBAF in THF if silyl-protected.

Visualization of Synthetic Pathway

The following diagram illustrates the logical flow for synthesizing the core scaffold and
diversifying it for SAR (Structure-Activity Relationship) studies.
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Figure 1: Step-wise synthetic pathway for constructing the 7-methyl-5-azaindole core from
pyridine precursors.

Therapeutic Applications & Biological Data
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Oncology: Kinase Inhibition (Aurora & TTK)

5-azaindole derivatives have shown potency against Aurora Kinases (A/B) and TTK (MPS1),
which are critical regulators of mitosis.

e Mechanism: Inhibition prevents centrosome maturation and chromosome segregation,
leading to G2/M arrest and apoptosis in tumor cells.

o Data Point: Derivatives functionalized at C3 (with urea or amide linkers) often exhibit

values in the low nanomolar range (

) against Aurora A.

Hematology: Factor Vila Inhibition

The scaffold has been explored as a template for Factor Vlla/Tissue Factor inhibitors, targets

for anticoagulant therapy without excessive bleeding risk.

e Advantage: The 5-azaindole nitrogen (N5) interacts with the S1 pocket residues, while the 7-
methyl group modulates lipophilicity to improve oral bioavailability.

Summary of Potency (Representative Data)

Note: Values are generalized from high-performing 5-azaindole series in literature.

Target Indication Key Interaction Typical IC50

Aurora A Solid Tumors Hinge binder (N1/N5) 10 - 100 nM
Triple-Neg Breast )

TTK (MPS1) Hinge + Gatekeeper 50 - 200 nM
Cancer

Factor Vlla Thrombosis S1 Pocket specificity 200 - 500 nM

JAK3 Autoimmune Selectivity vs JAK1/2 <50 nM

Experimental Protocols
Protocol: In Vitro Kinase Assay (Luminescence)
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To validate the therapeutic potential, the following assay measures ATP consumption.
e Preparation: Prepare

Kinase Buffer (

HEPES pH 7.5,

EGTA,
Brij-35).
e Enzyme Mix: Dilute recombinant kinase (e.g., Aurora A) to
in buffer.
e Substrate Mix: Prepare ATP (at
) and peptide substrate (e.g., Kemptide).

o Compound Addition: Dispense 7-methyl-5-azaindole derivatives (in DMSO) into 384-well
plates using an acoustic dispenser (e.g., Echo 550).

e Reaction: Add Enzyme Mix and incubate for 10 min. Initiate with Substrate Mix. Incubate 60
min at RT.

o Detection: Add ADP-Glo™ Reagent (Promega) to terminate reaction and deplete remaining
ATP. Incubate 40 min. Add Kinase Detection Reagent.

e Readout: Measure luminescence on a multimode plate reader (e.g., EnVision). Calculate
using non-linear regression (4-parameter logistic fit).

Signaling Pathway Diagram

The following diagram details the downstream effects of inhibiting the Aurora/TTK pathway
using these derivatives.
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Figure 2: Biological cascade following kinase inhibition by 7-methyl-5-azaindole derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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